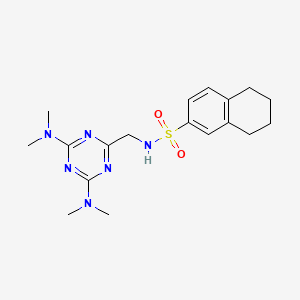

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

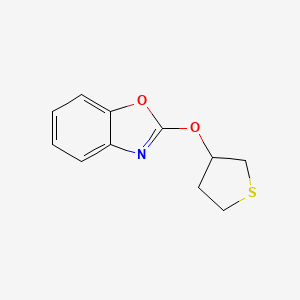

The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonbonding pairs of electrons. These nitrogen atoms are often involved in coordinating to metal atoms in enzyme active sites . The compound also contains a phenyl ring with three ethoxy substituents, which could potentially increase the compound’s lipophilicity and thus its ability to cross biological membranes .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any conformational isomers that might exist.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the imidazole ring and the ethoxy substituents. The imidazole ring can act as a nucleophile in reactions, while the ethoxy groups could potentially be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the ethoxy groups could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Anticancer Potential

One of the notable applications of similar compounds to (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone is in the field of cancer research. For instance, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which share structural similarities, have been studied for their selective cytotoxicity against tumorigenic cell lines. These compounds, such as (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, have shown potential as stable and effective anticancer agents due to their biological stability and prolonged activity in the human body (Hayakawa et al., 2004).

Enhancing Conductivity

The compound's framework has applications in enhancing the conductivity of materials. For example, in the development of highly conductive poly(3,4‐ethylenedioxythiophene), researchers have investigated derivatives like 3,4‐ethylenedioxythiophene and its methanol‐substituted derivative for their ability to significantly increase conductivity. The manipulation of monomer, oxidant, and solvent concentrations in these studies has led to advancements in the production of films suitable for various device applications due to their improved conductivity and transparency (Ha et al., 2004).

Block Copolymer Synthesis

The structure is also relevant in the synthesis of block copolymers. Research involving imidazolium-based ionic liquid monomers has been conducted to create double hydrophilic block copolymers (DHBCs) for various applications. Such polymers, synthesized through processes like reversible addition fragmentation chain transfer (RAFT), have shown potential in various fields due to their hydrophilic properties and the versatility of the imidazole component (Vijayakrishna et al., 2008).

Antioxidant and Antimicrobial Activities

Compounds structurally related to this compound have shown promising results in antioxidant and antimicrobial studies. Derivatives like thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and evaluated for their in vitro antioxidant activity. These compounds, with their distinct functional groups, offer new possibilities for potent antioxidant agents and are worthy of further investigation (Reddy et al., 2015).

Organocatalysis

The imidazole component of the compound is significant in organocatalysis. Studies have shown that imidazol-1-yl-acetic acid, a derivative, acts as an efficient and recyclable organocatalyst for the synthesis of various organic compounds under solvent-free conditions. This highlights the potential use of imidazole derivatives in green chemistry applications, promoting environmentally friendly and sustainable chemical processes (Nazari et al., 2014).

Neuroprotective Effects

Research on compounds with similar structures has also delved into their neuroprotective effects. For example, studies involving ergothioneine, an imidazole‐2‐thione derivative, have explored its role in protecting against oxidative stress-induced neurotoxicity. Such research is crucial for understanding the potential therapeutic applications of these compounds in neurodegenerative diseases and brain health (Ghaffari et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-5-22-14-11-13(12-15(23-6-2)16(14)24-7-3)17(21)20-10-9-19-18(20)25-8-4/h11-12H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOITFIJJNZVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)

![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2686503.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2686506.png)

![6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2686512.png)

![ethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2686514.png)